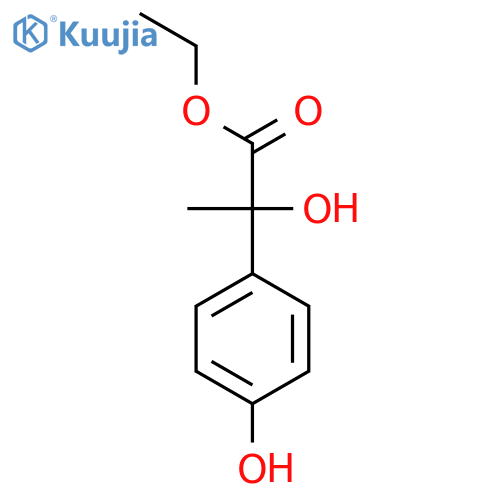Cas no 62517-34-4 (Ethyl p-hydroxyphenyllactate)

Ethyl p-hydroxyphenyllactate structure
商品名:Ethyl p-hydroxyphenyllactate
Ethyl p-hydroxyphenyllactate 化学的及び物理的性質
名前と識別子
-
- Ethyl p-hydroxyphenyllactate
- ethyl 2-hydroxy-3-(4-hydroxyphenyl)propionate
- Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
- [ "" ]
- 62517-34-4
- MPPNCBJETJUYAO-UHFFFAOYSA-N
- 3-(4-Hydroxyphenyl)lactic acid ethyl ester
- FS-8778
- SCHEMBL5100527
- AKOS018658920
- ethyl 3-(4-hydroxyphenyl)lactate
- DB-351401
-
- インチ: InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3
- InChIKey: MPPNCBJETJUYAO-UHFFFAOYSA-N
- ほほえんだ: Oc1ccc(CC(O)C(=O)OCC)cc1
計算された属性
- せいみつぶんしりょう: 210.08900
- どういたいしつりょう: 210.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.225±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 367.0±0.0 °C at 760 mmHg
- フラッシュポイント: 142.6±0.0 °C
- ようかいど: 微溶性(12 g/l)(25ºC)、
- PSA: 66.76000
- LogP: 0.85870
- じょうきあつ: 0.0±0.0 mmHg at 25°C
Ethyl p-hydroxyphenyllactate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Ethyl p-hydroxyphenyllactate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4021-25mg |
Ethyl p-hydroxyphenyllactate |
62517-34-4 | 25mg |
¥ 378 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87060-5mg |
Ethyl p-hydroxyphenyllactate |
62517-34-4 | ,97.5% | 5mg |
¥2400.0 | 2023-09-07 | |
| A2B Chem LLC | AG79243-5mg |
Ethyl p-hydroxyphenyllactate |
62517-34-4 | 97.5% | 5mg |
$285.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095424-5mg |
Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate |
62517-34-4 | 98% | 5mg |
¥3131.00 | 2024-05-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87060-5 mg |
Ethyl p-hydroxyphenyllactate |
62517-34-4 | 5mg |
¥2400.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4021-25 mg |
Ethyl p-hydroxyphenyllactate |
62517-34-4 | 25mg |
¥378.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4021-25 mg |
Ethyl p-hydroxyphenyllactate |
62517-34-4 | 98% | 25mg |
¥ 378 | 2023-07-11 |
Ethyl p-hydroxyphenyllactate 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
62517-34-4 (Ethyl p-hydroxyphenyllactate) 関連製品
- 51095-47-7(methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate)
- 68758-68-9(Ethyl 4-Hydroxymandelate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量